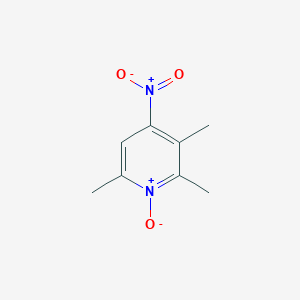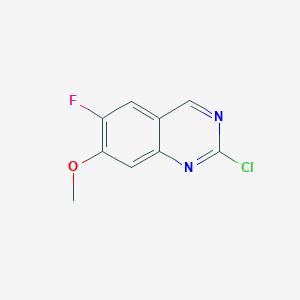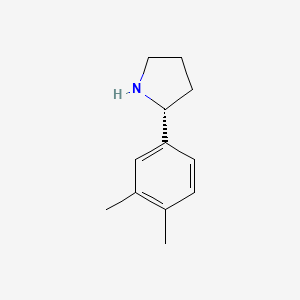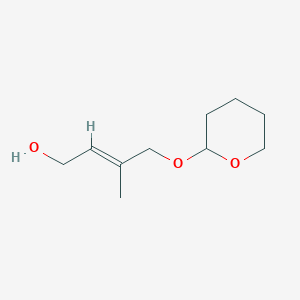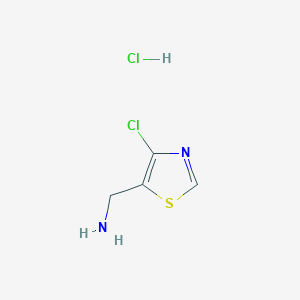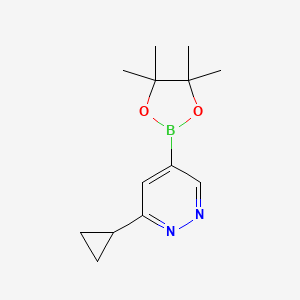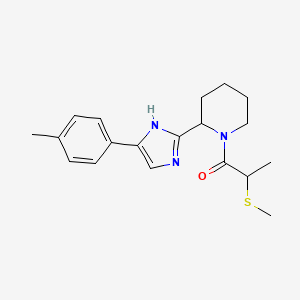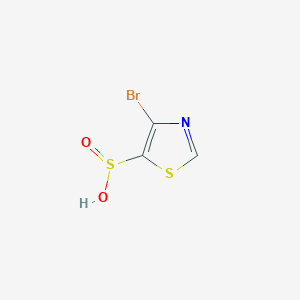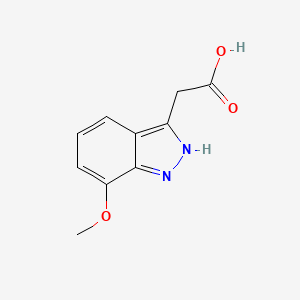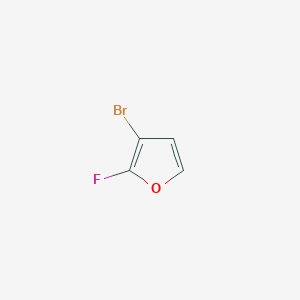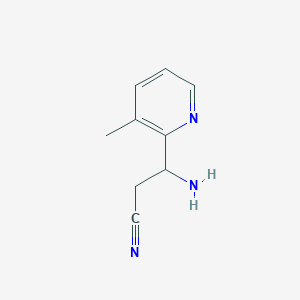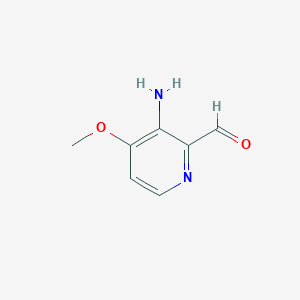
3-Amino-4-methoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methoxypicolinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypicolinaldehyde typically involves the following steps:
Starting Material: The process begins with 3-nitro-4-methoxypicolinaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate.
Purification: The product is purified by hot filtration and distillation to recover methanol, followed by cooling and filtration to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of reducing agents and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Amino-4-methoxypicolinic acid.
Reduction: 3-Amino-4-methoxypicolinalcohol.
Substitution: Various amides and sulfonamides depending on the substituents used.
Scientific Research Applications
3-Amino-4-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and methoxy groups can influence its binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxyacetanilide: Similar structure but with an acetanilide group instead of an aldehyde.
4-Methoxypicolinaldehyde: Lacks the amino group at the 3-position.
3-Amino-4-hydroxybenzoic acid: Similar functional groups but with a benzoic acid core instead of a picolinaldehyde core
Uniqueness
3-Amino-4-methoxypicolinaldehyde is unique due to the combination of its functional groups and the pyridine ring structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-amino-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-4H,8H2,1H3 |
InChI Key |
CGDRHKHNNNHZCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)
